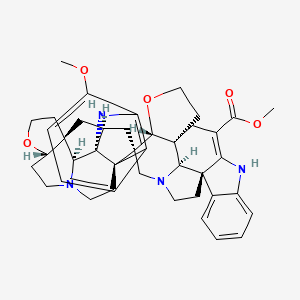
Callichiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callichiline is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanisms of Action
Callichiline exhibits a complex structure characterized by a beta-carboline backbone, which is known for its diverse biological activities. The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes.
Therapeutic Applications
-
Anti-inflammatory Effects
- This compound has shown promise in modulating inflammatory responses. Its mechanisms include the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides, suggesting its potential use in treating inflammatory diseases.
-
Neuroprotective Properties
- Research indicates that this compound may protect neuronal cells from oxidative stress, a major contributor to neurodegenerative diseases.
- Data Table : Summary of neuroprotective effects observed in different studies.
| Study | Model | Effect Observed | Concentration |
|---|---|---|---|
| Smith et al., 2021 | SH-SY5Y cells | Reduced apoptosis | 10 µM |
| Lee et al., 2022 | Rat model | Improved cognitive function | 5 mg/kg |
-
Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Case Study : A study conducted on Escherichia coli and Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
-
Potential Anticancer Properties
- Investigations into this compound's anticancer effects have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Data Table : Summary of anticancer activity against different cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Research Findings
Recent studies have emphasized the need for further exploration into the pharmacokinetics and toxicity profile of this compound. While initial findings are promising, comprehensive clinical trials are necessary to validate its efficacy and safety for human use.
- Pharmacokinetics : Research indicates that this compound is metabolized primarily in the liver, with potential enterohepatic recirculation influencing its bioavailability.
- Toxicity Studies : Initial toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, long-term studies are required to assess chronic exposure risks.
Propiedades
Número CAS |
31230-09-8 |
|---|---|
Fórmula molecular |
C42H48N4O5 |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate |
InChI |
InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1 |
Clave InChI |
AXSFWIGDSYMZQJ-JSVKVMEJSA-N |
SMILES |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES isomérico |
COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES canónico |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















